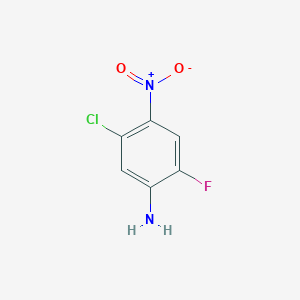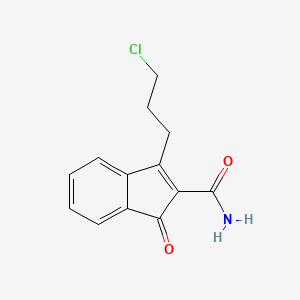
2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a thiophene ring, both of which are known for their significant roles in medicinal chemistry. The compound’s unique structure allows it to exhibit a variety of biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid typically involves the formation of the thiophene ring followed by the introduction of the pyrimidine moiety. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur to form the thiophene ring. The pyrimidine ring can then be introduced via a cyclization reaction involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the pyrimidine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine or thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 2-(Pyridin-2-yl)thiophene-3-carboxylic acid
- 2-(Pyrimidin-2-yl)furan-3-carboxylic acid
- 2-(Pyrimidin-2-yl)benzene-3-carboxylic acid
Comparison: 2-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is unique due to the presence of both pyrimidine and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its biological activity compared to similar compounds that may only contain one of these rings .
Propiedades
Fórmula molecular |
C9H6N2O2S |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-pyrimidin-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)6-2-5-14-7(6)8-10-3-1-4-11-8/h1-5H,(H,12,13) |
Clave InChI |
ZXKPSCISJYAKJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=C(C=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


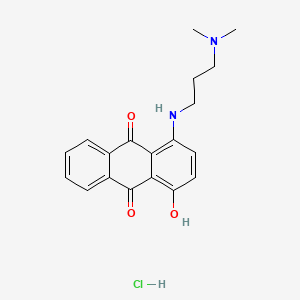
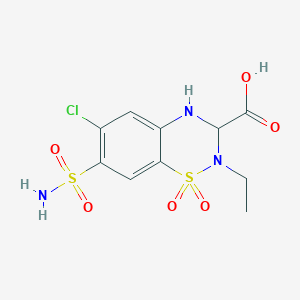
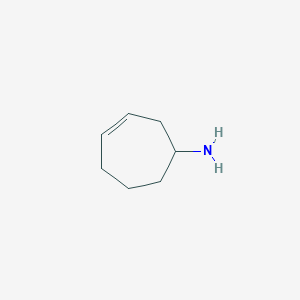
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)

![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)

![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)



